1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using suitable acylating agents.
Methoxyphenoxy Substitution: The final step involves the substitution of the methoxyphenoxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazine Derivatives: Compounds with similar core structures but different substituents.
Phenoxyethanone Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific combination of the benzothiazine core and the methoxyphenoxy side chain, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzothiazin-4-yl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H17NO3S/c1-20-14-7-3-4-8-15(14)21-12-17(19)18-10-11-22-16-9-5-2-6-13(16)18/h2-9H,10-12H2,1H3 |
InChI Key |
ILZDSBHKTDUCOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCSC3=CC=CC=C32 |
Origin of Product |
United States |
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